molecular formula C10H14ClNO B13200509 3-Amino-1-(2-chlorophenyl)-2-methylpropan-1-ol

3-Amino-1-(2-chlorophenyl)-2-methylpropan-1-ol

Cat. No.: B13200509
M. Wt: 199.68 g/mol
InChI Key: JUVRWRMETJANJC-UHFFFAOYSA-N
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Description

3-Amino-1-(2-chlorophenyl)-2-methylpropan-1-ol: is an organic compound that features an amino group, a chlorophenyl group, and a hydroxyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(2-chlorophenyl)-2-methylpropan-1-ol typically involves the reaction of 2-chlorobenzaldehyde with nitroethane to form 2-chloro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in 3-Amino-1-(2-chlorophenyl)-2-methylpropan-1-ol can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group in the intermediate 2-chloro-β-nitrostyrene can be reduced to form the amino group in the final product.

    Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Formation of 3-(2-chlorophenyl)-2-methylpropanal or 3-(2-chlorophenyl)-2-methylpropanone.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 3-Amino-1-(2-chlorophenyl)-2-methylpropan-1-ol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: This compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-chlorophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

    3-Amino-1-(2-bromophenyl)-2-methylpropan-1-ol: Similar structure but with a bromine atom instead of chlorine.

    3-Amino-1-(2-fluorophenyl)-2-methylpropan-1-ol: Similar structure but with a fluorine atom instead of chlorine.

    3-Amino-1-(2-methylphenyl)-2-methylpropan-1-ol: Similar structure but with a methyl group instead of chlorine.

Uniqueness: The presence of the chlorine atom in 3-Amino-1-(2-chlorophenyl)-2-methylpropan-1-ol can influence its reactivity and interactions with biological targets, making it unique compared to its analogs with different substituents.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

3-amino-1-(2-chlorophenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C10H14ClNO/c1-7(6-12)10(13)8-4-2-3-5-9(8)11/h2-5,7,10,13H,6,12H2,1H3

InChI Key

JUVRWRMETJANJC-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1=CC=CC=C1Cl)O

Origin of Product

United States

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